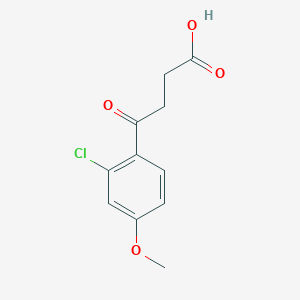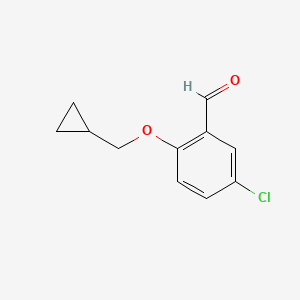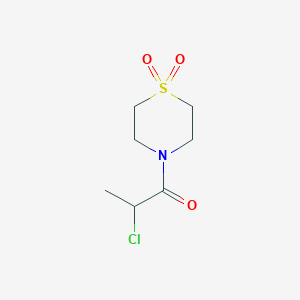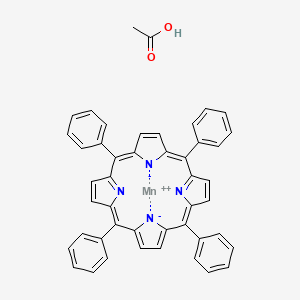
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is a complex compound that combines the properties of acetic acid, manganese ions, and a tetraphenylporphyrin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of 5,10,15,20-tetraphenylporphyrin with manganese ions. One common method is the Lindsey protocol, which uses catalytic boron trifluoride etherate (BF3·Et2O) and triethyl orthoacetate as the condensing system, with chloranil as the oxidant . This method can achieve yields as high as 50-55%. Another approach involves the use of dichlorodicyanoquinone (DDQ) as the oxidant, although this typically results in lower yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide can undergo various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, making the compound useful as a catalyst in oxidation processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as chloranil and DDQ. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce various functionalized porphyrins.
Scientific Research Applications
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide exerts its effects involves the coordination of manganese ions within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating electron transfer processes. The porphyrin ring’s conjugated system also enables the compound to absorb light and generate reactive oxygen species, which are crucial for its applications in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-tetraphenylporphyrin: The parent compound without the manganese center.
Manganese(III) porphyrins: Similar compounds with different oxidation states of manganese.
Iron(III) porphyrins: Analogous compounds with iron instead of manganese.
Uniqueness
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is unique due to its specific combination of acetic acid, manganese ions, and the tetraphenylporphyrin structure. This combination imparts distinct redox properties and photophysical characteristics, making it particularly useful in catalysis and photodynamic therapy .
Properties
CAS No. |
58356-65-3 |
|---|---|
Molecular Formula |
C46H31MnN4O2 |
Molecular Weight |
726.7 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;acetate |
InChI |
InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1 |
InChI Key |
IUNFPUADXGWKIY-UHFFFAOYSA-M |
SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mn+2] |
Canonical SMILES |
CC(=O)[O-].[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


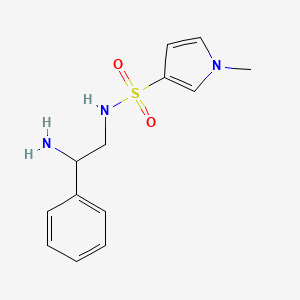
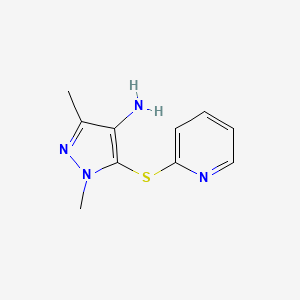

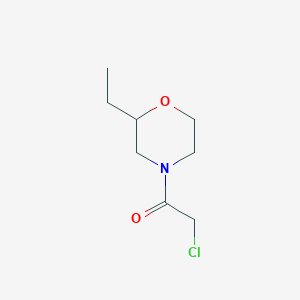
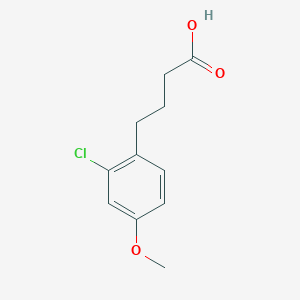
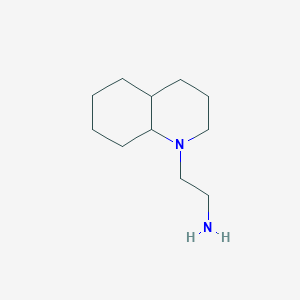
![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)
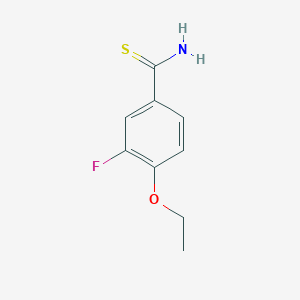
![6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1418967.png)
